2-Ethenyl-1-methylnaphthalene
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Overview
Description
1-Methyl-2-vinylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by a methyl group and a vinyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinylnaphthalene can be synthesized through several methods. One common approach involves the dehydration of 2-(1-naphthyl)ethanol catalyzed by potassium bisulfate (KHSO4) in a vacuum . Another method includes the reaction of 1-acetyl-4-methoxynaphthalene with acetyl chloride in the presence of titanium tetrachloride (TiCl4), followed by reduction with lithium aluminum hydride (LiAlH4) and subsequent distillation under vacuum .
Industrial Production Methods: Industrial production of 1-methyl-2-vinylnaphthalene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-vinylnaphthalene undergoes various chemical reactions, including:
Polymerization: It can undergo cationic polymerization to form polymers with low molecular weights due to transfer reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Cationic Polymerization: Typically involves the use of dichloromethane (CH2Cl2) as a solvent and purification techniques developed for cationic polymerization.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4.
Major Products Formed:
Polymers: The primary products of polymerization are low molecular weight polymers.
Oxidation Products: Potential oxidation products may include naphthoquinones and other oxidized derivatives.
Scientific Research Applications
1-Methyl-2-vinylnaphthalene has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of various copolymers, such as poly(sodium styrenesulfonate-co-2-vinylnaphthalene) and poly(2-vinylnaphthalene-alt-maleic acid)-graft-polystyrene.
Materials Science: The compound is employed in the development of photoactive polymer micelles and stabilizers for polystyrene latexes.
Spectral and Electronic Studies: Research includes studying its spectral, electronic, and oligomeric scaffold modeling properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-vinylnaphthalene primarily involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved in its reactions are related to its aromatic structure, which allows for various chemical transformations. Detailed studies on its specific mechanism of action in biological systems are limited.
Comparison with Similar Compounds
1-Vinylnaphthalene: Similar in structure but lacks the methyl group.
2-Vinylnaphthalene: Similar but with the vinyl group attached to a different position on the naphthalene ring.
Uniqueness: 1-Methyl-2-vinylnaphthalene is unique due to the presence of both a methyl and a vinyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific polymerization reactions and material applications.
Properties
CAS No. |
35737-86-1 |
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Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-ethenyl-1-methylnaphthalene |
InChI |
InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3 |
InChI Key |
HQEBIIQRJHCZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C=C |
Origin of Product |
United States |
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